molecular formula C10H9F3O3S B14525726 1-Phenylprop-1-en-2-yl trifluoromethanesulfonate CAS No. 62393-43-5

1-Phenylprop-1-en-2-yl trifluoromethanesulfonate

Cat. No.: B14525726
CAS No.: 62393-43-5
M. Wt: 266.24 g/mol
InChI Key: HJPDXCUUVAHAAT-UHFFFAOYSA-N
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Description

1-Phenylprop-1-en-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C10H9F3O3S It is a derivative of trifluoromethanesulfonic acid and is characterized by the presence of a phenyl group attached to a prop-1-en-2-yl group, which is further bonded to a trifluoromethanesulfonate moiety

Preparation Methods

The synthesis of 1-Phenylprop-1-en-2-yl trifluoromethanesulfonate typically involves the reaction of 1-phenylprop-1-en-2-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}=\text{CHCH}_2\text{OH} + (\text{CF}_3\text{SO}_2)_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCH}_2\text{OSO}_2\text{CF}_3 + \text{CF}_3\text{SO}_2\text{OH} ]

Chemical Reactions Analysis

1-Phenylprop-1-en-2-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-heteroatom bonds.

    Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of dihalo or haloalkane derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Common reagents and conditions used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., m-CPBA), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylprop-1-en-2-yl trifluoromethanesulfonate has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of advanced materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is investigated for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.

Mechanism of Action

The mechanism of action of 1-Phenylprop-1-en-2-yl trifluoromethanesulfonate largely depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the trifluoromethanesulfonate group, which is a good leaving group. This allows the compound to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-Phenylprop-1-en-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:

    1-Phenylprop-1-en-2-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group. It has different reactivity and applications.

    1-Phenylprop-1-en-2-yl tosylate: Contains a tosylate group, which is another common sulfonate ester used in organic synthesis. It has different leaving group properties and reactivity.

    1-Phenylprop-1-en-2-yl bromide: A halogenated derivative with different reactivity and applications in organic synthesis.

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct chemical properties, such as high electrophilicity and good leaving group ability, making it valuable in various synthetic and research applications.

Properties

CAS No.

62393-43-5

Molecular Formula

C10H9F3O3S

Molecular Weight

266.24 g/mol

IUPAC Name

1-phenylprop-1-en-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C10H9F3O3S/c1-8(7-9-5-3-2-4-6-9)16-17(14,15)10(11,12)13/h2-7H,1H3

InChI Key

HJPDXCUUVAHAAT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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